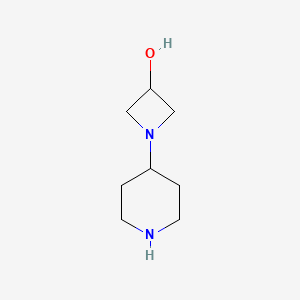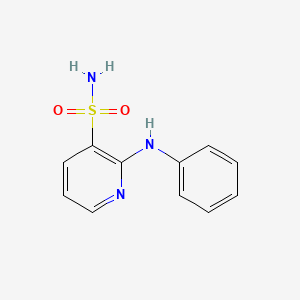
2-Anilinopyridine-3-sulfonamide
Vue d'ensemble
Description
2-Anilinopyridine-3-sulfonamide is a heterocyclic compound with a molecular formula of C11H11N3O2S and a molecular weight of 249.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyridine ring that contains two nitrogen atoms and a sulfonamide functional group .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition and Antitumor Activity
- 2-Anilinopyridine-3-sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This inhibition has implications in antitumor therapy. Halogenated sulfonamides, including aminobenzolamides, have shown potent inhibition of CA IX, suggesting potential as antitumor agents (Ilies et al., 2003).
Sulfonamide Group in Drug Design
- The sulfonamide group, integral to this compound, plays a crucial role in medicinal chemistry, often appearing in marketed drugs. Despite concerns regarding hypersensitivity and skin rash, the sulfonamide group remains an essential and safe component in drug design (Kalgutkar, Jones, & Sawant, 2010).
Anticancer and Antiviral Properties
- Structurally novel sulfonamide derivatives, including those similar to this compound, have been reported to exhibit significant antitumor and antiviral properties. Their mechanisms of action vary, ranging from CA inhibition to cell cycle perturbation, and even HIV protease inhibition (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).
Environmental Implications
- The oxidation of sulfonamide antimicrobials, like this compound, by environmentally friendly oxidants has been studied. This research is crucial for understanding the fate of such compounds in water bodies, with implications for environmental safety and biodegradability (Sharma, Mishra, & Nesnas, 2006).
Synthesis and Pharmacological Evaluation
- Pyridinic sulfonamides, closely related to this compound, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potential as COX-2 selective inhibitors, indicating their relevance in anti-inflammatory therapies (Julémont et al., 2004).
Histone Deacetylase Inhibition and Antiproliferative Effects
- Sulfonamide anilides, with structural similarities to this compound, have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit the proliferation of human cancer cells and show potential as antiproliferative agents in cancer chemotherapy (Fournel et al., 2002).
Mécanisme D'action
Target of Action
2-Anilinopyridine-3-sulfonamide (APS) is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
APS, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of PABA and competes for the enzyme’s active site, thereby inhibiting the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, so its inhibition leads to the prevention of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by APS is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, APS prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folate synthesis pathway leads to a decrease in the production of bacterial DNA, RNA, and proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of APS, determining how much of the drug reaches its target site of action.
Result of Action
The primary result of APS’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, APS disrupts the production of essential bacterial biomolecules like DNA, RNA, and proteins . This leads to the bacteriostatic effect, where bacterial growth and proliferation are halted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of APS. For instance, the presence of APS in the environment can lead to the development of bacterial resistance . Additionally, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices . These environmental factors can affect the efficacy of APS and other sulfonamides, potentially reducing their effectiveness against bacterial infections .
Analyse Biochimique
Biochemical Properties
2-Anilinopyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme dihydropteroate synthase, which is crucial in the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, this compound disrupts the production of folic acid, leading to the inhibition of bacterial growth . Additionally, it has been observed to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell growth by blocking folic acid synthesis, which is essential for DNA replication and cell division . In mammalian cells, it has been shown to influence cell signaling pathways, particularly those involving carbonic anhydrase. This interaction can lead to alterations in cellular pH and metabolic processes . Furthermore, this compound has been reported to affect gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a competitive inhibitor of dihydropteroate synthase by mimicking the structure of para-aminobenzoic acid, a substrate for the enzyme . This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, thereby halting bacterial growth. Additionally, this compound binds to the active site of carbonic anhydrase, inhibiting its activity and leading to changes in cellular pH and fluid balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in bacterial populations, including the development of resistance mechanisms . In mammalian cells, extended exposure may result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect, but exceeding this threshold can result in toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver through phase I and phase II metabolic reactions . The compound undergoes oxidation, reduction, and hydrolysis, followed by conjugation with glucuronic acid or sulfate . These metabolic processes facilitate its excretion from the body. The interaction of this compound with cytochrome P450 enzymes plays a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .
Propriétés
IUPAC Name |
2-anilinopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-17(15,16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJQHQFYCEUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


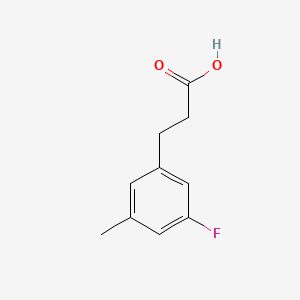
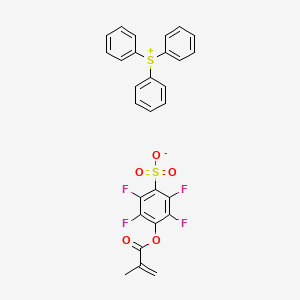
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)

![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
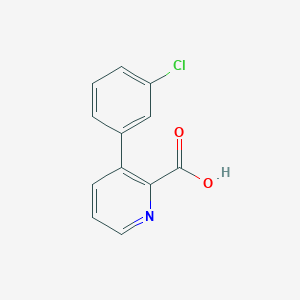
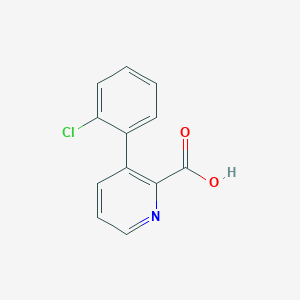
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
